molecular formula C19H18N4O5S B14160136 4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol CAS No. 4876-06-6

4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol

Cat. No.: B14160136
CAS No.: 4876-06-6
M. Wt: 414.4 g/mol
InChI Key: RTBGWUFZRLDWDT-UHFFFAOYSA-N
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Description

4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol is a complex organic compound that features a unique combination of functional groups. This compound is part of the broader class of triazolo-thiadiazine derivatives, which are known for their diverse biological activities. The presence of the 3,4,5-trimethoxyphenyl group adds to its pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions can target the triazolo-thiadiazine ring.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol lies in its dual functional groups, which provide a broad spectrum of biological activities. Its ability to inhibit multiple molecular targets simultaneously makes it a promising candidate for drug development.

Properties

CAS No.

4876-06-6

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol

InChI

InChI=1S/C19H18N4O5S/c1-26-15-7-11(8-16(27-2)17(15)28-3)18-20-21-19-23(18)22-12(9-29-19)10-4-5-13(24)14(25)6-10/h4-8,24-25H,9H2,1-3H3

InChI Key

RTBGWUFZRLDWDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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